Cas no 1006328-60-4 (3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile)
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
- 1006328-60-4
- 3-(4-chloropyrazol-1-yl)-2-methylpropanenitrile
- GQB32860
- 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionitrile
- EN300-230367
- AKOS000312635
- STK350432
- CS-0272232
-
- MDL: MFCD06739322
- Inchi: 1S/C7H8ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3
- InChI Key: YCQPQUNNHAQHDN-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC(C#N)C
Computed Properties
- Exact Mass: 169.0406750Da
- Monoisotopic Mass: 169.0406750Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.6Ų
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025483-1g |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionitrile |
1006328-60-4 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 025483-5g |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionitrile |
1006328-60-4 | 5g |
£591.00 | 2022-03-01 | ||
| TRC | B418778-10mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B418778-50mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B418778-100mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 100mg |
$ 135.00 | 2022-06-01 | ||
| Ambeed | A341793-1g |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 97% | 1g |
$261.0 | 2024-08-02 | |
| A2B Chem LLC | AV77232-50mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 95% | 50mg |
$255.00 | 2024-04-20 | |
| A2B Chem LLC | AV77232-100mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 95% | 100mg |
$286.00 | 2024-04-20 | |
| A2B Chem LLC | AV77232-250mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 95% | 250mg |
$324.00 | 2024-04-20 | |
| A2B Chem LLC | AV77232-500mg |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile |
1006328-60-4 | 95% | 500mg |
$432.00 | 2024-04-20 |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Suppliers
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
Introduction to 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS No. 1006328-60-4)
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1006328-60-4, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a 4-chloro-1H-pyrazol-1-yl moiety and a 2-methylpropanenitrile side chain contributes to its distinctive chemical profile, making it a valuable scaffold for medicinal chemists.
The compound's structure is composed of a pyrazole ring substituted with a chlorine atom at the 4-position, which is a common feature in many bioactive molecules. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitrile group in the molecule further enhances its reactivity, allowing for various chemical transformations that can be exploited in synthetic chemistry.
In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic purposes. The 4-chloro-1H-pyrazol-1-yl group in 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is particularly noteworthy, as it can serve as a key pharmacophore for designing new drugs. This moiety has been extensively studied for its ability to interact with biological targets, such as enzymes and receptors, thereby modulating cellular processes.
The 2-methylpropanenitrile side chain adds another layer of complexity to the compound's chemical behavior. Nitrile groups are known to participate in various biochemical reactions, including nucleophilic additions and cyclizations, which can be harnessed to create more complex molecular architectures. This feature makes 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile a versatile building block for drug discovery.
Recent research has highlighted the importance of pyrazole derivatives in the development of small-molecule drugs. For instance, studies have demonstrated that compounds containing the 4-chloro-1H-pyrazol-1-yl moiety exhibit potent inhibitory effects on various enzymes involved in cancer progression. These findings have spurred further investigation into the pharmacological potential of this class of compounds.
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chlorine atom at the 4-position of the pyrazole ring is a critical step, as it influences the compound's electronic properties and biological activity. Advanced synthetic techniques, such as cross-coupling reactions and metal-catalyzed transformations, are often employed to construct this core structure efficiently.
In addition to its synthetic significance, 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile has shown promise in preclinical studies as a lead compound for drug development. Its ability to interact with specific biological targets suggests that it could be developed into a therapeutic agent with therapeutic potential. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in vivo.
The growing interest in heterocyclic compounds like 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile underscores the importance of innovative approaches in medicinal chemistry. By leveraging the unique properties of these molecules, scientists can develop new treatments for a wide range of diseases. The combination of computational modeling, high-throughput screening, and traditional synthetic methods will be crucial in identifying and optimizing promising candidates for clinical use.
The future prospects for 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile are bright, with ongoing research aimed at expanding its applications in drug discovery. As our understanding of biological systems continues to evolve, new opportunities will arise to harness the therapeutic potential of this compound and related derivatives. The continued exploration of its pharmacological properties will undoubtedly contribute to advancements in healthcare and improve patient outcomes.
1006328-60-4 (3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile) Related Products
- 1006333-97-6(3-(4-Chloro-1H-pyrazol-1-yl)butanenitrile)
- 1006447-90-0(3-(4-Chloro-1H-pyrazol-1-yl)propylamine)
- 113336-23-5(2-(4-chloro-1H-pyrazol-1-yl)acetonitrile)
- 1006319-94-3(3-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol)
- 1001500-05-5(3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile)
- 1006333-18-1(2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile)
- 1171348-04-1(3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile)
- 1006319-99-8(3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine)
- 1171076-88-2(4-Chloro-1-ethyl-1H-pyrazole)
- 1204901-66-5(4-Chloro-1-cyclopropyl-1H-pyrazole)